molecular formula C12H24ClF6N3P2 B046204 Chlorotripyrrolidinophosphonium hexafluorophosphate CAS No. 133894-48-1

Chlorotripyrrolidinophosphonium hexafluorophosphate

Cat. No. B046204
M. Wt: 421.73 g/mol
InChI Key: BSCYRXJVGSZNKX-UHFFFAOYSA-N
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Description

Synthesis Analysis

This compound can be synthesized through various methods. One common approach involves the addition of Cl2 or Br2 to a dichloromethane solution of tripyrrolidino phosphine, or by reacting tripyrrolidino phosphine oxide with POCl3, followed by addition of HOBt/TEA into a KPF6 water solution. Such methods highlight the compound's versatility in synthesis applications (J. Coste & P. Jouin, 2003).

Molecular Structure Analysis

The molecular structure of chlorotripyrrolidinophosphonium hexafluorophosphate includes a phosphonium center surrounded by pyrrolidino groups, which significantly influences its reactivity and utility in synthesis. The hexafluorophosphate ion serves as a counterion, providing stability to the compound. Detailed molecular structure elucidation typically involves spectroscopic methods such as NMR, showcasing its complex structural attributes.

Chemical Reactions and Properties

Chlorotripyrrolidinophosphonium hexafluorophosphate is primarily known for its role in facilitating peptide bond formation, among other chemical reactions. It reacts under mild conditions, offering good yields and exhibiting compatibility with various functional groups. This reagent is particularly noted for its efficiency in producing phosphonium salts and its utility in the synthesis of phosphonates and phosphates under mild conditions (Yi‐chen Liu & Chin‐Fa Lee, 2014).

Scientific Research Applications

  • Peptide Synthesis

    • Chlorotripyrrolidinophosphonium hexafluorophosphate is used as a reagent in peptide coupling reactions . Peptide synthesis is a process used in organic chemistry to create peptides, which are organic compounds consisting of multiple amino acids linked via amide bonds.
  • Synthesis of Coupling Reagents

    • This compound is also used in the synthesis of coupling reagents . Coupling reagents are substances used to promote the joining of two other compounds, often used in the formation of amide, ester, and peptide bonds.
  • Sequence Selective Peptide Recognition

    • Chlorotripyrrolidinophosphonium hexafluorophosphate is used in sequence selective peptide recognition . This is a process used in biochemistry to identify and study specific sequences of amino acids in peptides.
  • Synthesis of Heterocyclic β-sheet Ligands

    • This compound is used in the synthesis of heterocyclic β-sheet ligands . These are compounds that can bind to β-sheet structures, which are common in proteins.

Safety And Hazards

This compound causes severe skin burns and eye damage. It may also cause respiratory irritation. It is recommended to not breathe dust/fume/gas/mist/vapors/spray. After handling, wash face, hands, and any exposed skin thoroughly. Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area .

properties

IUPAC Name

chloro(tripyrrolidin-1-yl)phosphanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24ClN3P.F6P/c13-17(14-7-1-2-8-14,15-9-3-4-10-15)16-11-5-6-12-16;1-7(2,3,4,5)6/h1-12H2;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCYRXJVGSZNKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)Cl.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClF6N3P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583477
Record name Chlorotri(pyrrolidin-1-yl)phosphanium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorotripyrrolidinophosphonium hexafluorophosphate

CAS RN

133894-48-1
Record name Chlorotri(pyrrolidin-1-yl)phosphanium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorotri(1-pyrrolidinyl)phosphonium hexafluorophosphate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlorotripyrrolidinophosphonium hexafluorophosphate
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Citations

For This Compound
52
Citations
P Li, JC Xu - Tetrahedron, 2000 - Elsevier
1-Ethyl-2-halopyridinium salts, BEP, FEP, BEPH and FEPH, were synthesized and proved to be very effective for the synthesis of hindered peptides containing N-methylated or C α ,C α -…
Number of citations: 107 www.sciencedirect.com
J Bonnefoy, A Legrand, EA Quadrelli… - Journal of the …, 2015 - ACS Publications
We present herein the first example of metal–organic frameworks postfunctionalized with peptides. Our microwave-assisted postsynthetic modification method yields enantiopure …
Number of citations: 170 pubs.acs.org
MA Bailén, R Chinchilla, DJ Dodsworth… - The Journal of Organic …, 1999 - academia.edu
Peptide coupling reagents have been important targets in the last 20 years. The common problems encountered in the amide synthesis are extensive racemization of the amino acid …
Number of citations: 56 www.academia.edu
M Emgenbroich, G Wulff - Chemistry–A European Journal, 2003 - Wiley Online Library
… Hydrobromides 8 and 9 were coupled in the presence of chlorotripyrrolidinophosphonium hexafluorophosphate (PyCloP)20 with monobenzyl terephthalic acid (10) to obtain the amides …
AI Khan - 2005 - search.proquest.com
Backbone modified oligonucleotides and nucleic acid mimics have attracted considerable interest due to their therapeutic and diagnostic applications. In addition, they are important in …
Number of citations: 0 search.proquest.com
Y Yang - 2008 - core.ac.uk
As I nearly completed to compile my doctoral thesis, I came to realize that I am finally approaching the end of my study in Bielefeld. I will probably have to say goodbye to my well-…
Number of citations: 2 core.ac.uk
JB Sperry, CJ Minteer, JY Tao, R Johnson… - … Process Research & …, 2018 - ACS Publications
Amide couplings are one of, if not the most common chemical reactions performed in the pharmaceutical industry. Many amide bonds are generated with the help of highly active …
Number of citations: 78 pubs.acs.org
D Bauer, B Andrae, P Gaß, D Trenz, S Becker… - Organic Chemistry …, 2019 - pubs.rsc.org
… Conversely, diamine 11a was reacted with benzoic acid in the presence of chlorotripyrrolidinophosphonium hexafluorophosphate (PyCloP) as coupling agent to afford the …
Number of citations: 23 pubs.rsc.org
J Polkowska, P Talbiersky… - … : Synthetic and Non …, 2009 - Wiley Online Library
… nitro group liberates the nucleophilic amino group, which is subsequently coupled with PyCloP (chlorotripyrrolidinophosphonium hexafluorophosphate) either to the heterocyclic or any …
Number of citations: 4 onlinelibrary.wiley.com
B Li, GA Weisenburger… - … Process Research & …, 2020 - ACS Publications
Amidation is among the most frequently executed reactions in pharmaceutical research and development. We have explored the feasibility of adapting amidations to plug flow reactor (…
Number of citations: 5 pubs.acs.org

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